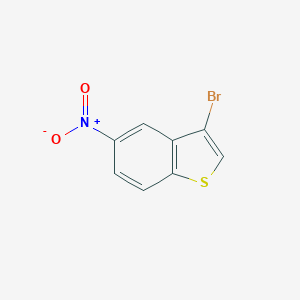

3-Bromo-5-nitro-1-benzothiophene

Description

Significance of Benzothiophene (B83047) Scaffolds in Modern Chemistry

The benzothiophene scaffold, an aromatic heterocyclic compound composed of a benzene (B151609) ring fused to a thiophene (B33073) ring, is a cornerstone in modern organic and medicinal chemistry. sciforum.netnih.gov Its unique structural and electronic properties make it a versatile building block for a wide array of complex molecules. nih.gov

The journey of benzothiophene chemistry began in the early 20th century with its initial synthesis from the reaction of thiophene with benzene derivatives. sciforum.net Naturally, it is also found as a constituent in petroleum-related deposits, such as lignite (B1179625) tar. libretexts.org Over the decades, research has unveiled numerous methods for synthesizing and functionalizing the benzothiophene core, employing techniques that range from classical cyclization reactions to modern transition metal-catalyzed cross-couplings. benthamdirect.comguidechem.com This has allowed chemists to create a vast library of derivatives with diverse properties and applications.

In the field of medicinal chemistry, the benzothiophene core is recognized as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a foundation for the development of various therapeutic agents. chemicalbook.comrsc.org Benzothiophene derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antidepressant properties. biosynth.comrdchemicals.comaksci.comnih.gov

The structural similarity of benzothiophenes to biologically relevant molecules, such as the indole (B1671886) ring of tryptophan, allows them to interact effectively with enzymes and receptors in the body. chemicalbook.com This has led to the successful development of several commercial drugs incorporating this scaffold, including the selective estrogen receptor modulator Raloxifene (B1678788) , the antileukotriene agent Zileuton , and the antifungal drug Sertaconazole . libretexts.orgbiosynth.com

The introduction of halogen and nitro substituents onto the benzothiophene scaffold is a key strategy for modulating its chemical and biological properties. Halogen atoms (F, Cl, Br, I) can significantly enhance a molecule's drug-like characteristics, improving factors such as binding affinity to target proteins and metabolic stability. biosynth.com Studies on 3-halobenzothiophenes, for instance, have explored their potential as antimicrobial agents. biosynth.com

Similarly, the nitro group (NO₂) is a powerful electron-withdrawing group that can drastically alter the electronic profile of the benzothiophene ring system. This modification influences the molecule's reactivity in further chemical transformations. In medicinal chemistry, the presence of nitro groups on heterocyclic scaffolds has, in some cases, been linked to enhanced antifungal or antimicrobial activity. The strategic placement of these substituents is crucial for fine-tuning the molecule for specific applications in both materials science and drug discovery.

Research Landscape of 3-Bromo-5-nitro-1-benzothiophene within the Benzothiophene Class

Within the extensive family of benzothiophene derivatives, This compound (CAS No. 19492-95-6) emerges as a specialized chemical entity. Its research landscape is not characterized by a large volume of dedicated studies on its biological activities, but rather by its role as a valuable chemical intermediate or building block. aksci.com

The presence of three distinct functional elements—the benzothiophene core, a bromine atom at the reactive C3 position, and a nitro group on the benzene ring—makes it a versatile precursor for constructing more complex, multi-functionalized molecules. The commercial availability of this compound from specialty chemical suppliers points to its utility in research and development programs, where it can be employed in synthetic pathways to generate novel compounds for screening and evaluation. aksci.com

Physicochemical and Spectroscopic Data

The fundamental properties of a chemical compound are critical for its application in synthesis and research. Below are the key computed physicochemical properties for this compound.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₄BrNO₂S | PubChem |

| Molecular Weight | 258.09 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 19492-95-6 | PubChem |

| Topological Polar Surface Area | 74.1 Ų | PubChem |

| XLogP3-AA (Lipophilicity) | 3.5 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

Note: The data in this table is based on computed values.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-5-nitro-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2S/c9-7-4-13-8-2-1-5(10(11)12)3-6(7)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRNMFMKEKDBNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586284 | |

| Record name | 3-Bromo-5-nitro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19492-95-6 | |

| Record name | 3-Bromo-5-nitro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-nitro-1-benzothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 3 Bromo 5 Nitro 1 Benzothiophene

Reactivity Profiling of Halogen and Nitro Substituents

The interplay between the electron-withdrawing nitro group and the labile bromine atom defines the primary modes of reactivity for 3-Bromo-5-nitro-1-benzothiophene.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing aromatic rings that are electron-deficient. wikipedia.org The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group, such as a halide. wikipedia.orgnih.gov In the case of this compound, the nitro group at the C5 position acts as a powerful activating group. It significantly lowers the electron density of the aromatic system, making the ring susceptible to attack by nucleophiles.

The mechanism proceeds via an addition-elimination pathway. nih.gov A nucleophile attacks the carbon atom bearing the bromine (the ipso-carbon), leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The negative charge of this complex is delocalized across the ring and is effectively stabilized by the para-positioned nitro group through resonance. nih.gov This stabilization lowers the activation energy for the formation of the intermediate, thereby facilitating the reaction. In the subsequent step, the leaving group (bromide ion) is eliminated, restoring the aromaticity of the ring and yielding the substituted product. This SNAr pathway allows for the displacement of the C3-bromine by a variety of nucleophiles, including alkoxides, thiolates, and amines, providing a direct method for introducing new functional groups onto the benzothiophene (B83047) scaffold.

In contrast to its susceptibility to nucleophilic attack, the benzothiophene ring in this compound is strongly deactivated towards electrophilic aromatic substitution. Electrophilic substitution reactions typically require electron-rich aromatic systems that can donate π-electrons to an incoming electrophile. The potent electron-withdrawing nature of the nitro group significantly reduces the electron density of the entire bicyclic system, making it less nucleophilic. acs.org

Any potential electrophilic attack would preferentially occur on the more electron-rich thiophene (B33073) ring rather than the highly deactivated nitro-substituted benzene (B151609) ring. However, the thiophene ring's reactivity is also diminished by the electron-withdrawing effects of both the C5-nitro group and the C3-bromo substituent. Therefore, forcing conditions would be required for further electrophilic substitution, which may lead to low yields or complex product mixtures. Standard electrophilic reactions such as nitration, halogenation, or Friedel-Crafts acylation are generally not productive on such a deactivated substrate.

Transition Metal-Catalyzed Cross-Coupling for Post-Synthetic Modification

The bromine atom at the C3 position serves as an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions. These methods are cornerstones of modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. organic-chemistry.org It involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. organic-chemistry.orgacs.org The C3-bromo group of this compound makes it an ideal substrate for this transformation, enabling the introduction of various aryl and heteroaryl groups.

The reaction is known for its broad functional group tolerance, and the presence of an electron-withdrawing nitro group on the aryl halide is generally well-tolerated and can even be beneficial. organic-chemistry.orgbeilstein-journals.org The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. acs.org

| Catalyst System | Coupling Partner | Product Type | Reference |

| Pd(OAc)₂, Phosphine (B1218219) Ligand, Base | Arylboronic acids/esters | 3-Aryl-5-nitro-1-benzothiophenes | organic-chemistry.org |

| Pd₂(dba)₃, Phosphine Ligand, Base | Heteroarylboronic acids/esters | 3-Heteroaryl-5-nitro-1-benzothiophenes | acs.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, coupling aryl halides with amines. researchgate.net This reaction has become a premier method for the synthesis of aryl amines due to its wide substrate scope and functional group tolerance, largely replacing harsher classical methods. researchgate.net

For this compound, the C3-bromo substituent readily participates in the Buchwald-Hartwig amination. This allows for the coupling of a diverse range of primary and secondary amines, including anilines, alkylamines, and various heterocycles, at the C3 position. The reaction conditions are generally compatible with electron-withdrawing groups like the nitro group. rsc.org The catalytic cycle is similar to other palladium-catalyzed couplings, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination to form the C-N bond. researchgate.net

| Catalyst System | Coupling Partner | Product Type | Reference |

| Pd(OAc)₂, Phosphine Ligand (e.g., Xantphos, SPhos), Base (e.g., Cs₂CO₃) | Primary/Secondary Amines, Anilines | 3-Amino-5-nitro-1-benzothiophenes | researchgate.netrsc.orgorganic-chemistry.org |

Beyond Suzuki and Buchwald-Hartwig reactions, the C3-bromo position is amenable to other important palladium-catalyzed transformations, further expanding the synthetic possibilities.

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, typically yielding a 3-vinyl-5-nitro-1-benzothiophene derivative. nih.govliverpool.ac.uk While the reaction is broadly applicable, highly electron-withdrawing substituents on the aryl halide can sometimes lower reactivity, potentially requiring modified conditions or specific catalyst systems. acs.org

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the C3-position and a terminal alkyne. libretexts.orgorganic-chemistry.org It is co-catalyzed by palladium and copper(I) and proceeds under mild conditions, offering a direct route to 3-alkynyl-5-nitro-1-benzothiophene derivatives. wikipedia.orgbeilstein-journals.org These products are valuable intermediates for further synthesis.

Stille Coupling: The Stille reaction couples the aryl bromide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org It is known for its tolerance of a wide variety of functional groups, although the toxicity of the tin reagents is a significant drawback. organic-chemistry.org

Palladium-Catalyzed Cyanation: The bromine atom can be displaced by a cyanide group using a palladium catalyst and a cyanide source (e.g., K₄[Fe(CN)₆] or Zn(CN)₂). nih.govacs.orgresearchgate.net This reaction provides a direct route to 3-cyano-5-nitro-1-benzothiophene, a versatile intermediate for synthesizing amides, carboxylic acids, or amines. A key challenge is preventing catalyst deactivation by excess cyanide ions. nih.govresearchgate.net

| Reaction Name | Coupling Partner | Typical Product | Reference |

| Heck Coupling | Alkenes | 3-Vinyl-5-nitro-1-benzothiophene | acs.orgnih.gov |

| Sonogashira Coupling | Terminal Alkynes | 3-Alkynyl-5-nitro-1-benzothiophene | libretexts.orgbeilstein-journals.org |

| Stille Coupling | Organostannanes | 3-Aryl/Vinyl-5-nitro-1-benzothiophene | wikipedia.orgorganic-chemistry.org |

| Cyanation | Cyanide source (e.g., Zn(CN)₂) | 3-Cyano-5-nitro-1-benzothiophene | nih.govacs.orgresearchgate.net |

Directed C-H Activation and Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, bypassing the need for pre-functionalized starting materials. pkusz.edu.cn In the context of this compound, the presence of both the benzothiophene core and a nitro substituent offers unique possibilities for directed C-H activation.

While the C3 position is a common site for the C-H functionalization of benzothiophenes, it is blocked in the title compound by a bromine atom. researchgate.net However, other positions on the benzothiophene ring system are available for functionalization. Transition-metal catalysis, particularly with palladium, rhodium, and iridium, is a common method for activating C-H bonds. nih.govresearchgate.netorganic-chemistry.org The nitro group at the C5 position is a meta-directing deactivator in electrophilic aromatic substitution, but in the context of C-H activation, it can act as a directing group for ortho-functionalization. rsc.org This could potentially direct the functionalization to the C4 and C6 positions of the benzene ring.

Recent research has highlighted various strategies for the C-H functionalization of benzothiophenes and related nitroarenes. nih.govrsc.org For instance, palladium-catalyzed oxidative C-H functionalization has been used for the synthesis of multisubstituted benzo[b]thiophenes. nih.gov Although direct examples involving this compound are not prevalent in the literature, the established methodologies for related structures provide a predictive framework for its reactivity. The functionalization can introduce aryl, alkyl, or other groups, significantly expanding the molecular diversity accessible from this starting material. researchgate.net

Below is a table summarizing potential C-H activation strategies applicable to this compound based on known methodologies for related compounds.

| Reaction Type | Catalyst/Reagents | Potential Position of Functionalization | Potential Products | Reference |

| Ortho-Arylation | Pd(OAc)₂, Ligand, Oxidant | C4, C6 | 4-Aryl-3-bromo-5-nitro-1-benzothiophene, 6-Aryl-3-bromo-5-nitro-1-benzothiophene | rsc.org |

| Ortho-Alkylation | Rh(III) catalyst, Alkene | C4, C6 | 4-Alkyl-3-bromo-5-nitro-1-benzothiophene, 6-Alkyl-3-bromo-5-nitro-1-benzothiophene | pkusz.edu.cn |

| C2-Arylation | Ag(I) catalyst, Iodoarene | C2 | 2-Aryl-3-bromo-5-nitro-1-benzothiophene | acs.org |

Functional Group Interconversions and Transformations

The nitro and bromo substituents on the this compound core are key functional groups that can be readily transformed into a wide array of other functionalities, serving as handles for further molecular elaboration.

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, opening up a vast landscape of subsequent chemical reactions. The resulting amino-benzothiophene can be a precursor to amides, sulfonamides, and diazonium salts, which can be further converted into a variety of other functional groups.

Several methods are available for the reduction of aromatic nitro compounds. nih.govyoutube.comunimi.it A common approach involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of an acid like hydrochloric acid (HCl). youtube.com More modern and milder methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or the use of reagents such as sodium borohydride (B1222165) in the presence of a catalyst. A metal-free reduction using bis(pinacolato)diboron (B136004) (B₂pin₂) and potassium tert-butoxide (KOtBu) in isopropanol (B130326) has also been reported for the chemoselective reduction of nitro groups. nih.gov

Beyond reduction, the nitro group can participate in other reactions. For instance, nitrobenzothiophenes can undergo dearomative [3+2] cycloaddition reactions with nonstabilized azomethine ylides to form fused tricyclic pyrrole (B145914) derivatives. rsc.org This reaction provides a pathway to complex heterocyclic systems from simple nitroaromatics.

The table below outlines common methods for the reduction of the nitro group.

| Reagent/Catalyst | Conditions | Product | Reference |

| Sn, HCl | Heating | 5-Amino-3-bromo-1-benzothiophene hydrochloride | youtube.com |

| Fe, NH₄Cl | Reflux in Ethanol/Water | 5-Amino-3-bromo-1-benzothiophene | unimi.it |

| H₂, Pd/C | Pressurized H₂ atmosphere | 5-Amino-3-bromo-1-benzothiophene | rsc.org |

| B₂pin₂, KOtBu | Isopropanol | 5-Amino-3-bromo-1-benzothiophene | nih.gov |

The bromine atom at the C3 position of this compound is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. The C-Br bond is polarized, with the carbon atom being electrophilic, making it susceptible to attack by nucleophiles. libretexts.orgyoutube.com

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for the elaboration of aryl halides. Reactions such as the Suzuki-Miyaura coupling (with boronic acids or esters), the Heck reaction (with alkenes), the Sonogashira reaction (with terminal alkynes), the Buchwald-Hartwig amination (with amines), and the Stille coupling (with organostannanes) can all be envisioned at the C3 position. These reactions would lead to a wide range of 3-substituted-5-nitro-1-benzothiophenes, which are valuable intermediates for the synthesis of biologically active molecules and advanced materials.

The success of these coupling reactions can be influenced by the electronic nature of the substrate. The presence of the electron-withdrawing nitro group at the C5 position may enhance the reactivity of the C3-Br bond towards certain cross-coupling reactions.

The following table summarizes potential cross-coupling reactions for the displacement of the bromine atom.

| Reaction Name | Coupling Partner | Catalyst/Ligand | Potential Product | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, base | 3-Aryl-5-nitro-1-benzothiophene | researchgate.net |

| Heck Reaction | Alkene | Pd(OAc)₂, PPh₃, base | 3-Alkenyl-5-nitro-1-benzothiophene | pkusz.edu.cn |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | 3-Alkynyl-5-nitro-1-benzothiophene | organic-chemistry.org |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, phosphine ligand, base | 3-Amino-5-nitro-1-benzothiophene derivative | organic-chemistry.org |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 3-Aryl/Alkyl-5-nitro-1-benzothiophene | General Knowledge |

Medicinal Chemistry and Biological Applications of 3 Bromo 5 Nitro 1 Benzothiophene Derivatives

Pharmacological Significance of Benzothiophene-Based Compounds

Benzothiophene (B83047) and its derivatives are integral to numerous therapeutic agents, including the selective estrogen receptor modulator (SERM) raloxifene (B1678788) and the 5-lipoxygenase inhibitor zileuton. wikipedia.orgmalayajournal.org The pharmacological importance of this class of compounds stems from their ability to interact with a variety of biological targets, leading to a range of cellular and molecular effects.

The biological effects of benzothiophene derivatives are exerted through diverse and complex mechanisms at the cellular level. A primary mechanism is the induction of apoptosis, or programmed cell death, a critical process in eliminating cancerous cells. frontiersin.org Certain benzothiophene derivatives have been shown to trigger the mitochondrial intrinsic pathway of apoptosis. frontiersin.orgnih.gov This involves the depolarization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of a cascade of enzymes known as caspases (specifically caspase-9 and caspase-3), which execute the cell death program. nih.govnih.gov

In addition to inducing apoptosis, these compounds can inhibit cell proliferation by causing cell cycle arrest. tandfonline.com For instance, the 5-hydroxybenzothiophene hydrazide derivative, compound 16b, was found to induce a G2/M phase cell cycle arrest in U87MG glioblastoma cells. tandfonline.comtandfonline.com This prevents the cells from entering mitosis and dividing, thereby halting tumor growth. tandfonline.com Furthermore, some benzothiophene derivatives can inhibit cell migration and invasion, crucial processes in cancer metastasis. tandfonline.comnih.gov This is achieved by modulating the expression of key proteins involved in cell movement and adhesion. nih.gov

The therapeutic effects of benzothiophene derivatives are rooted in their precise interactions with various biological macromolecules. Enzymes, particularly protein kinases, are a major class of targets for these compounds. nih.gov

Enzymes: Benzothiophene-based molecules have been developed as potent inhibitors of several kinase families. tandfonline.comnih.gov They can act as multi-kinase inhibitors, targeting several cancer-relevant kinases simultaneously, which is a promising strategy to overcome chemoresistance. tandfonline.comtandfonline.com Specific kinases inhibited by benzothiophene derivatives include:

DYRK1A and DYRK1B: These kinases are implicated in chronic human diseases, and narrow-spectrum inhibitors based on a benzothiophene scaffold have been discovered. nih.gov

Aurora Kinases (A and B): As regulators of cell division, these kinases are key therapeutic targets. Benzothiophene-3-carboxamide derivatives have shown potent, nanomolar-range inhibition of Aurora kinases. nih.gov

PLK1 (Polo-like kinase 1): This kinase is a validated target in tumor therapy due to its crucial role in mitosis. eurekaselect.com

CLK, DRAK1, and Haspin: A 5-hydroxybenzothiophene hydrazide derivative demonstrated potent multi-target inhibition against these kinases. tandfonline.comtandfonline.com

STAT3 (Signal Transducer and Activator of Transcription 3): Benzo[b]thiophene 1,1-dioxide derivatives have been reported as potent STAT3 inhibitors, blocking its phosphorylation and downstream signaling. bohrium.comnih.gov

Branched-chain α-ketoacid dehydrogenase kinase (BDK): 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid was identified as a novel allosteric inhibitor of BDK, which could be useful for treating metabolic diseases. nih.gov

Receptors: Benzothiophene derivatives also interact with various receptors, most notably the estrogen receptor (ER). nih.gov They can act as selective estrogen receptor modulators (SERMs) or selective estrogen receptor covalent antagonists (SERCAs). nih.govnih.gov By binding to ERα and ERβ, these compounds can modulate estrogenic activity, which is crucial in the treatment of hormone-dependent cancers like breast cancer. nih.govacs.org For example, novel 6-OH-benzothiophene derivatives have been designed to covalently bind to a cysteine residue in the ERα, showing potent antagonistic activity in ER-positive tumor cells. nih.gov

Other Macromolecules: Beyond enzymes and receptors, benzothiophene derivatives can target other critical cellular components. Some acrylonitrile (B1666552) analogs of benzothiophene are believed to exert their cytotoxic effects by interacting with tubulin, similar to the action of combretastatin (B1194345) A-4. nih.gov This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov Additionally, some derivatives function as inhibitors of the RhoA/ROCK pathway, which is involved in cellular processes that promote tumor growth and metastasis. nih.gov

Exploration of Diverse Biological Activities

The structural versatility of the benzothiophene nucleus has enabled the development of compounds with a wide array of biological activities. nih.govijpsjournal.com The anticancer and cytotoxic properties of these derivatives are particularly well-documented and represent a major focus of research. nih.govtandfonline.comrsc.org

Derivatives of benzothiophene are recognized for their significant potential as anticancer agents. nih.gov Modifications to the benzothiophene core have yielded compounds like arzoxifene (B129711) and raloxifene, which are used in cancer therapy. rsc.org The cytotoxic activity of these compounds has been demonstrated across a broad range of cancer cell lines, including those of the colon, central nervous system, lung, and prostate. nih.gov

A key aspect of the anticancer activity of benzothiophene derivatives is their ability to inhibit the proliferation of cancer cells. tandfonline.comnih.gov This is often quantified by the GI50 value, the concentration required to inhibit cell growth by 50%. For instance, novel benzothiophene acrylonitrile derivatives have demonstrated potent growth inhibition with GI50 values in the nanomolar range (10–100 nM) against a panel of human cancer cell lines. nih.govrsc.org One specific analog, Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile, showed GI50 values between 10.0 nM and 90.9 nM in the majority of cell lines tested. nih.gov

The inhibition of proliferation is frequently coupled with the induction of cell death, primarily through apoptosis. tandfonline.comnih.gov Benzothiophene derivatives can trigger apoptosis by activating the mitochondrial pathway, leading to the release of pro-apoptotic factors and the activation of caspases. frontiersin.orgnih.gov For example, a benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative, compound b19, was shown to significantly inhibit the proliferation of MDA-MB-231 breast cancer cells and promote their apoptosis. nih.gov Similarly, a benzo[b]thiophene 1,1-dioxide derivative, compound 8b, was found to induce apoptosis and block the cell cycle in cancer cells. nih.gov

| Compound | Cancer Cell Line(s) | Reported Activity (GI50/IC50) | Reference |

|---|---|---|---|

| Benzothiophene Acrylonitrile Derivatives | Various (NCI-60 panel) | 10-100 nM (GI50) | rsc.org |

| Compound 5 (Acrylonitrile analog) | Leukemia, Colon, CNS, Prostate | 10-66.5 nM (GI50) | nih.gov |

| Compound 16b (Hydrazide derivative) | U87MG (Glioblastoma) | 7.2 µM (IC50) | tandfonline.comtandfonline.com |

| Compound 36 (Benzothiophene-3-carboxamide) | HCT 116 (Colon) | Inhibits viability in nanomolar range | nih.gov |

Targeting protein kinases is a cornerstone of modern cancer therapy, and benzothiophene derivatives have emerged as highly effective kinase inhibitors. tandfonline.comnih.gov The strategy often involves designing molecules that can fit into the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking signaling pathways that drive cancer cell proliferation and survival. nih.gov

A significant advantage of the benzothiophene scaffold is its suitability for developing multi-target kinase inhibitors. tandfonline.com This approach can preemptively combat the development of drug resistance, where cancer cells might upregulate alternative kinases to bypass the effects of a single-target inhibitor. tandfonline.com For example, 5-hydroxybenzothiophene derivatives have been developed as multi-target agents that inhibit several kinases relevant to cancer with high potency. tandfonline.comtandfonline.com This multi-pronged attack can lead to more durable therapeutic responses. Another strategy involves designing highly selective or narrow-spectrum inhibitors to minimize off-target effects, as demonstrated by the development of benzothiophene-based inhibitors for DYRK1A and DYRK1B. nih.gov

| Derivative Class | Target Kinase(s) | Reported Potency (IC50) | Reference |

|---|---|---|---|

| 5-hydroxybenzothiophene hydrazide (Compound 16b) | Clk4 | 11 nM | tandfonline.comtandfonline.com |

| DRAK1 | 87 nM | tandfonline.comtandfonline.com | |

| Haspin | 125.7 nM | tandfonline.comtandfonline.com | |

| Clk1 | 163 nM | tandfonline.comtandfonline.com | |

| Dyrk1B | 284 nM | tandfonline.comtandfonline.com | |

| Dyrk1A | 353.3 nM | tandfonline.comtandfonline.com | |

| Benzothiophene-3-carboxamides | Aurora Kinase A/B | Nanomolar range | nih.gov |

| Benzo[b]thiophene 1,1-dioxide derivatives | STAT3 | Significant inhibition of phosphorylation | bohrium.comnih.gov |

| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | BDK | 3.19 µM | nih.gov |

Anticancer and Cytotoxic Potential

Topoisomerase Inhibition and DNA Intercalation

Topoisomerases are essential enzymes that regulate the topology of DNA, making them critical targets for anticancer drugs. nih.gov While the broader class of benzothiophene derivatives has been noted for its potential as topoisomerase inhibitors, specific research detailing the topoisomerase inhibition or DNA intercalation activities of 3-Bromo-5-nitro-1-benzothiophene derivatives is not prevalent in the reviewed scientific literature.

The mechanism of action for many anticancer agents involves interfering with DNA replication and transcription, often through intercalation—the insertion of a molecule between the base pairs of DNA—which can lead to the inhibition of enzymes like topoisomerases. nih.govnih.gov For instance, studies on other heterocyclic systems, such as 5-bromo- and 5-phenylterbenzimidazoles, have identified them as potent topoisomerase I poisons, where lipophilic substituents at the 5-position were found to enhance cytotoxicity. nih.gov Similarly, other aromatic structures with nitro groups, like derivatives of 3-nitro-1,8-naphthalic acid, have been shown to bind to DNA through intercalation. capes.gov.br However, direct studies confirming a similar mechanism for this compound derivatives are not available in the searched literature.

Antimicrobial and Antifungal Efficacy

Derivatives of the benzothiophene scaffold are well-recognized for their significant antimicrobial and antifungal properties. uow.edu.auresearchgate.nettsijournals.com The introduction of halogen and nitro groups to the benzothiophene ring system is a common strategy in medicinal chemistry aimed at enhancing antimicrobial potency. researchgate.net

Bacterial and Fungal Pathogen Inhibition

Research into the antimicrobial effects of substituted benzothiophenes has demonstrated their efficacy against a range of bacterial pathogens. A study on a series of novel tetrahydrobenzothiophene derivatives, which include structures with a 3-nitrobenzamido group, reported moderate to good inhibitory activities against both Gram-positive and Gram-negative bacteria. nih.gov

One compound in this series, 6-Methyl-2-(2-methyl-3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, was synthesized and evaluated for its antibacterial properties. nih.gov The minimum inhibitory concentration (MIC) values for several derivatives were determined against various bacterial strains, with some compounds showing significant activity. nih.gov For example, a particularly active derivative in the study (compound 3b) showed excellent activity with MIC values of 1.11 μM against E. coli, 1.00 μM against P. aeruginosa, 0.54 μM against Salmonella, and 1.11 μM against S. aureus. nih.gov

| Compound Derivative | E. coli (MIC in µM) | P. aeruginosa (MIC in µM) | Salmonella (MIC in µM) | S. aureus (MIC in µM) |

|---|---|---|---|---|

| Tetrahydrobenzothiophene Derivative 3b | 1.11 | 1.00 | 0.54 | 1.11 |

The data presented is for a related tetrahydrobenzothiophene derivative, as specific data for this compound derivatives was not available in the searched literature. nih.gov

Oxidation of Protein Thiols

While direct studies on the antimicrobial mechanism of this compound are scarce, the mode of action can be hypothesized based on similar chemical structures. A notable example is the antimicrobial compound Bronidox (5-bromo-5-nitro-1,3-dioxane). wikipedia.orgcaymanchem.com The mechanism of action for Bronidox involves the oxidation of essential protein thiols, leading to the inhibition of enzyme activity and, consequently, the inhibition of microbial growth. caymanchem.com This compound is effective against both Gram-positive and Gram-negative bacteria, as well as fungi. caymanchem.com Given that both this compound and Bronidox contain a bromo and a nitro group, it is plausible that derivatives of this compound may exert their antimicrobial effects through a similar mechanism involving the oxidative disruption of crucial microbial protein functions. However, this remains a hypothesis pending direct experimental verification.

Anti-inflammatory Effects

The benzothiophene scaffold is a core component of several compounds with established anti-inflammatory activity. uow.edu.au Despite this, specific studies focusing on the anti-inflammatory effects of this compound derivatives are not readily found in the surveyed literature.

Cyclooxygenase (COX) Enzyme Modulation

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key players in the inflammatory process and are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov While various heterocyclic compounds have been developed as selective COX-2 inhibitors, there is a lack of specific research data on the modulation of COX enzymes by derivatives of this compound.

NF-κB Pathway Modulation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. nih.gov Inhibition of the NF-κB pathway is a key mechanism for many anti-inflammatory drugs. nih.gov Although the general class of benzothiophenes has been associated with anti-inflammatory properties, specific investigations into the modulation of the NF-κB pathway by this compound derivatives have not been identified in the reviewed scientific literature.

Other Therapeutic Applications (e.g., Antidiabetic, Anticonvulsant, Antidepressant, Antioxidant)

The versatile benzothiophene scaffold, including derivatives of this compound, has been explored for a wide range of therapeutic applications beyond the commonly cited areas. Research has shown that modifications of the benzothiophene core can lead to compounds with significant antidiabetic, anticonvulsant, antidepressant, and antioxidant properties. nih.goveurekaselect.com

Antidiabetic Activity: Benzothiophene derivatives have emerged as a promising class of compounds for the management of diabetes. nih.goveurekaselect.com Certain derivatives have been shown to exert their antidiabetic effects by modulating the activity of peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of glucose and lipid metabolism. rsc.org In a particular study, while specific data on this compound is not detailed, related benzothiophene and thiophene (B33073) derivatives were synthesized and evaluated for their in vitro PPARγ activity in HepG2 cells. rsc.org One compound demonstrated a significant 120.97% transactivation of PPARγ, and two other compounds showed over 100% transactivation. rsc.org In vivo animal studies with two of these derivatives revealed a marked improvement in the diabetic condition. rsc.org

Anticonvulsant Activity: The structural motif of benzothiophene has been incorporated into various compounds exhibiting anticonvulsant properties. researchgate.netorientjchem.org For instance, novel 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their antiseizure potential in acute seizure models like the maximal electroshock (MES) and 6 Hz tests. nih.gov One lead compound from this series demonstrated significant anticonvulsant activity with ED50 values of 27.4 mg/kg in the MES test and 30.8 mg/kg in the 6 Hz test. nih.gov Furthermore, spiro-benzothiophene derivatives have also been identified as potent anticonvulsant agents. researchgate.net Two series of spiro[ nih.govbenzothiophene-3,2'- nih.govrsc.orgthiazolidine]-2,4'-diones were synthesized and showed promising anticonvulsant activity in preclinical evaluations. orientjchem.org

Antidepressant Activity: Derivatives of benzothiophene have been investigated for their potential as novel antidepressants. unav.edu Certain benzo[b]thiophene derivatives have been synthesized with a dual-action strategy, targeting both the 5-HT7 receptor and the serotonin (B10506) transporter (5-HTT). unav.edu A study focusing on these derivatives identified three compounds that exhibited antidepressant activity after chronic treatment in the forced swimming test (FST). unav.edu Notably, one of these compounds showed activity even after a single acute administration, suggesting the potential for a rapid onset of action. unav.edu The blockade of 5-HT7 receptors is considered a promising strategy for developing fast-acting antidepressants. unav.edu

Antioxidant Activity: The benzothiophene core is also a feature in compounds with significant antioxidant properties. nih.gov Tetrahydrobenzo[b]thiophene derivatives, for example, have demonstrated the ability to inhibit free radical-induced lipid oxidation. nih.gov In one study, certain synthesized tetrahydrobenzo[b]thiophene derivatives displayed high antioxidant properties, comparable to the standard ascorbic acid. nih.gov The antioxidant capacity is often attributed to the presence of specific functional groups on the benzothiophene scaffold. nih.gov

Structure-Activity Relationship (SAR) Studies and Pharmacophore Design

The biological activity of benzothiophene derivatives is highly dependent on the nature and position of substituents on the benzothiophene ring system. Structure-activity relationship (SAR) studies are crucial for understanding these dependencies and for the rational design of more potent and selective therapeutic agents. nih.govresearchgate.net

SAR studies on various series of benzothiophene derivatives have revealed key insights into the influence of substituents on their biological profiles. For instance, in a series of novel benzothiophene acrylonitrile derivatives with anticancer activity, the position and nature of substituents on the benzothiophene core were found to be critical for their growth inhibitory effects. rsc.org Similarly, for benzothiophene derivatives acting as antimicrobial agents, the presence of specific substituents at certain positions led to enhanced activity. researchgate.net A study on nitrothiophenes indicated that the presence of a nitro group at the 3-position significantly affects their antibacterial activity. nih.gov

The following table summarizes some observed positional and substituent effects on the biological activity of benzothiophene derivatives based on various studies.

| Biological Activity | Position of Substitution | Favorable Substituents | Unfavorable Substituents | Reference |

| Anticancer | C-5 of thiophene | Methyl | - | rsc.org |

| Antimicrobial | C-2 | Isopropyl carboxamides, (piperidin-1-yl)-methanones | - | researchgate.net |

| Antibacterial (Nitrothiophenes) | C-3, C-5 | Dinitro | Mononitro | nih.gov |

| Antibacterial (3-Arylcoumarins) | 6-position of coumarin | Nitro | Amino | mdpi.com |

| Estrogen Receptor Antagonism | 6-position of benzothiophene | Hydroxyl (OH) | - | nih.gov |

Through extensive SAR studies, key structural motifs responsible for the potency and selectivity of benzothiophene derivatives have been identified. For example, in the development of selective estrogen receptor covalent antagonists, a 6-hydroxy-benzothiophene scaffold derived from raloxifene was identified as a critical pharmacophore. nih.gov The strategic placement of an acrylamide (B121943) warhead on this scaffold led to covalent binding to a specific cysteine residue in the estrogen receptor, resulting in potent antagonistic activity. nih.gov

In the context of anticancer agents targeting Nampt, the benzothiophene scaffold itself was found to be a key structural feature, although substitution of a benzofuran (B130515) scaffold with benzothiophene led to a reduction in inhibitory action. rsc.org Further optimization revealed that the addition of a methyl group at the C-5 position of the thiophene ring in related derivatives produced several effective Nampt inhibitors. rsc.org These findings highlight the importance of the core scaffold and specific substitution patterns in achieving desired biological activity.

Lead Optimization and Drug Discovery Efforts

The promising biological activities of benzothiophene derivatives have spurred significant efforts in lead optimization and drug discovery, aiming to develop novel therapeutic agents with improved efficacy and safety profiles. nih.goveurekaselect.com

The rational design of new therapeutic agents based on the benzothiophene scaffold often involves a multi-pronged approach, integrating computational modeling, chemical synthesis, and biological evaluation. nih.govsemanticscholar.org For instance, the design of novel benzothiophene derivatives as selective estrogen receptor covalent antagonists was driven by a clear understanding of the target's binding site. nih.gov Docking simulations were used to predict the binding mode of the designed compounds, guiding the chemical optimization process towards molecules with potent antagonistic activity and favorable selectivity profiles. nih.gov

Another example of rational design is the development of 2,3 derivatives of 4,5,6,7-tetrahydro-benzothiophene as modulators of the RORγt nuclear receptor. semanticscholar.org This process began with a virtual screen using a molecular model as a fingerprint, followed by multiple stages of computational filtering and molecular dynamics simulations to identify promising candidates for synthesis and biological testing. semanticscholar.org

The therapeutic potential of benzothiophene derivatives is underscored by the progression of several compounds into clinical development for various diseases. nih.goveurekaselect.com Raloxifene, a well-known selective estrogen receptor modulator (SERM) containing a benzothiophene core, is a prime example of a clinically successful drug used for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women. repec.org

The development of novel benzothiazole (B30560) derivatives, a class of compounds structurally related to benzothiophenes, as multitarget-directed ligands for Alzheimer's disease is another active area of research. nih.gov Riluzole, a benzothiazole derivative, is already used for the treatment of amyotrophic lateral sclerosis. nih.gov The success of such compounds provides a strong impetus for the continued development of new benzothiophene-based clinical candidates for a range of therapeutic indications.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to predict the geometry, energy, and electronic properties of molecules. These calculations are fundamental to understanding the intrinsic characteristics of a compound like 3-Bromo-5-nitro-1-benzothiophene.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Studies on closely related nitro-substituted benzothiophene (B83047) derivatives provide significant insights into the electronic landscape of the title compound. For instance, analysis of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate, a structurally similar analogue, reveals key electronic features that are largely dictated by the nitro group and the benzothiophene core.

The presence of the electron-withdrawing nitro group significantly influences the electronic properties. It enhances the electron deficiency of the benzothiophene system, which is reflected in the stabilization of the Lowest Unoccupied Molecular Orbital (LUMO). This effect is crucial for the molecule's reactivity, particularly its susceptibility to nucleophilic attack. DFT calculations on the analogue confirm the planar geometry of the benzothiophene core and quantify the electronic distribution, including bond lengths and the dihedral angle of the nitro group relative to the ring.

Table 1: DFT-Calculated Geometric Parameters for a Nitrobenzothiophene Analogue

| Parameter | Value |

|---|---|

| Geometry | |

| Benzothiophene Core Mean Deviation | 0.02 Å |

| Nitro Group Dihedral Angle | 8.7° |

| Key Bond Lengths | |

| S1–C9 | 1.792(3) Å |

| N1–O2 (nitro) | 1.220(4) Å |

Data sourced from analysis of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are critical for predicting how a molecule will interact with other reagents.

In studies of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate, the HOMO is primarily localized on the thiophene (B33073) sulfur atom and its adjacent carbon atoms. In contrast, the LUMO is heavily concentrated on the electron-deficient nitro group and the C2 position of the ring. The energy gap between the HOMO and LUMO is a key determinant of the molecule's stability and electronic excitation properties. The significant stabilization of the LUMO to an energy of -3.29 eV in the nitro-substituted analogue, compared to -1.74 eV in the unsubstituted parent compound, highlights the powerful electron-withdrawing effect of the nitro group. This low-lying LUMO makes the molecule a better electron acceptor, which is a critical factor in its chemical reactivity.

Table 2: Frontier Molecular Orbital Characteristics for a Nitrobenzothiophene Analogue

| Orbital | Primary Localization | Energy (eV) | Implication |

|---|---|---|---|

| HOMO | Thiophene sulfur and adjacent carbons | - | Site of electrophilic attack |

| LUMO | Nitro group and C2 of thiophene ring | -3.29 | Site of nucleophilic attack |

Data sourced from analysis of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are essential for exploring the dynamic behavior of molecules and their interactions with biological macromolecules. These techniques are particularly relevant for benzothiophene derivatives, which are known scaffolds in medicinal chemistry. youtube.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

While specific docking studies for this compound are not detailed in the available literature, the benzothiophene scaffold is a common feature in molecules designed for various therapeutic targets. youtube.com Docking simulations for this class of compounds would involve placing the molecule into the binding site of a target protein to calculate its binding affinity and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, and halogen bonds) that stabilize the complex. The bromo and nitro substituents would be expected to play a significant role in defining these interactions.

Conformational analysis involves the study of the different spatial arrangements (conformers) of a molecule and their relative energies. For semi-flexible molecules, identifying the lowest energy conformer is crucial for understanding its interactions and reactivity.

Computational studies of the related Methyl 5-nitrobenzo[b]thiophene-2-carboxylate have confirmed that the benzothiophene ring system is essentially planar, with a mean deviation of just 0.02 Å. The primary conformational flexibility arises from the rotation of its substituent groups. The nitro group was found to have a slight dihedral angle of 8.7° with respect to the plane of the aromatic ring. This planarity is a key feature that influences how the molecule packs in a crystal lattice and fits into the active site of a protein. Binding energy calculations, typically performed after docking, would quantify the strength of the interaction between the most stable conformer and its biological target.

Mechanistic Elucidation of Reactions

Theoretical calculations are frequently used to map out the reaction pathways and transition states involved in chemical transformations. For this compound, a key reaction is its synthesis via electrophilic substitution. The mechanism of bromination on a nitrated benzothiophene core has been rationalized through electronic effects. The strong electron-withdrawing nature of the nitro group at the C5 position deactivates the benzene (B151609) portion of the molecule towards electrophilic attack. This deactivation electronically favors electrophilic substitution on the thiophene ring. Specifically, the nitro group's influence directs incoming electrophiles, such as a bromine cation (Br+), to the C3 position of the thiophene ring, leading to the formation of the title compound.

Prediction of Biological Activity and ADME Profiles (in silico)

In silico methods are increasingly used in drug discovery to predict the biological activity and the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. These predictions help to prioritize compounds for further experimental testing and to identify potential liabilities early in the development process. nih.govnih.govnih.govresearchgate.net

The PubChem database provides several computed properties for this compound that are foundational for an in silico ADME assessment. nih.gov

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 258.09 g/mol | PubChem |

| XLogP3-AA | 3.5 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 256.91461 Da | PubChem |

| Topological Polar Surface Area (TPSA) | 74.1 Ų | PubChem |

| Heavy Atom Count | 12 | PubChem |

These basic properties can be fed into various computational models to predict a more comprehensive ADME and toxicity profile. A variety of software tools and web servers are available for this purpose, each employing different algorithms and models. nih.govnih.goveuropa.eunih.govresearchgate.net

Table 2: In Silico ADME and Toxicity Prediction Parameters

| Parameter Category | Specific Predictions |

| Absorption | Human Intestinal Absorption (HIA), Caco-2 permeability, Blood-Brain Barrier (BBB) penetration, P-glycoprotein substrate/inhibitor |

| Distribution | Plasma Protein Binding (PPB), Volume of Distribution (VDss) |

| Metabolism | Cytochrome P450 (CYP) isoform inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), CYP substrate prediction |

| Excretion | Total clearance, Renal Organic Cation Transporter (OCT2) substrate |

| Toxicity | AMES mutagenicity, Carcinogenicity, Hepatotoxicity, Cardiotoxicity (hERG inhibition), Skin sensitization, Acute oral toxicity (LD50) |

While specific in silico studies on the biological activity of this compound are not publicly available, its structural alerts, such as the nitroaromatic group, might suggest potential for mutagenicity, which would be a key focus of in silico toxicity prediction. nih.gov The predicted lipophilicity (XLogP3 of 3.5) suggests it is likely to have good membrane permeability but may also be subject to metabolic clearance. nih.gov The TPSA of 74.1 Ų is within the range typically associated with good oral bioavailability. nih.gov

A comprehensive in silico evaluation would involve using a consensus approach, combining the predictions from multiple tools to increase the confidence in the results. nih.govnih.gov For example, tools like SwissADME, pkCSM, and ProTox-II could be used to generate a detailed profile of its likely behavior in a biological system. researchgate.netresearchgate.netdergipark.org.tr This would provide valuable guidance for any future development of this compound for therapeutic or other applications.

Materials Science Applications of Substituted Benzothiophenes

Organic Electronic Materials

Substituted benzothiophenes are a cornerstone in the development of organic electronic materials due to their excellent thermal stability, propensity for self-assembly, and tunable electronic properties. These characteristics are essential for their application in a variety of organic electronic devices.

Applications in Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of modern flexible electronics, and the performance of these devices is critically dependent on the nature of the organic semiconductor used. Benzothiophene (B83047) derivatives, particularly those based on the acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (BTBT) core, have demonstrated exceptional performance as the active channel material in OFETs. acs.orgnih.gov These materials have achieved some of the highest charge carrier mobilities for organic semiconductors, rivaling that of amorphous silicon. tcichemicals.com

The 3-bromo- (B131339) and 5-nitro-substituents on the benzothiophene core of the title compound are pivotal for its role as a precursor in OFET materials. The bromine atom serves as a convenient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orgnih.gov This allows for the straightforward synthesis of larger, more complex π-conjugated systems by coupling the benzothiophene unit with other aromatic or heteroaromatic rings. The nitro group, being strongly electron-withdrawing, significantly influences the electronic energy levels of the resulting molecule, which is a key parameter for tuning the performance of an OFET. nih.gov

The performance of OFETs based on various substituted benzothiophenes is summarized in the table below, illustrating the high potential of this class of materials.

| Benzothiophene Derivative | Mobility (cm²/Vs) | On/Off Ratio | Deposition Method |

| 2,7-diphenyl-BTBT (DPh-BTBT) | up to 2.0 | > 10^6 | Vapor-deposited |

| Dialkyl-BTBTs (Cn-BTBTs) | > 1.0 | > 10^6 | Solution-processed |

| 2,2′-bi acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene | up to 2.12 | > 10^7 | Vacuum-deposited |

| 5,5′-bis( acs.orgbenzothieno[3,2-b] acs.orgbenzothiophen-2-yl)-2,2′-bithiophene | up to 1.39 | > 10^7 | Vacuum-deposited |

| 2,7-divinyl acs.orgbenzothieno[3,2-b]benzothiophene | up to 0.4 | > 10^6 | Vacuum-deposited |

Photodetectors and Organic Light-Emitting Transistors

The utility of substituted benzothiophenes extends beyond transistors to other optoelectronic devices such as photodetectors and organic light-emitting transistors (OLETs). The extended π-conjugated systems that can be synthesized from precursors like 3-Bromo-5-nitro-1-benzothiophene are capable of absorbing and emitting light, making them suitable for these applications. The strategic placement of electron-donating and electron-withdrawing groups on the benzothiophene scaffold allows for the fine-tuning of the material's optical and electronic properties to match the requirements of a specific device. For instance, the development of benzothiophene-based materials with high fluorescence quantum yields is a key area of research for enhancing the efficiency of OLETs. researchgate.net

Conjugated Polymer and Oligomer Development

The synthesis of conjugated polymers and oligomers with precisely controlled properties is a major focus of materials chemistry. Benzothiophene derivatives are excellent building blocks for these materials due to their rigid and planar structure, which promotes intermolecular interactions and efficient charge transport.

Role of Benzothiophene Scaffolds in π-Conjugated Systems

The benzothiophene moiety is a valuable component in the construction of π-conjugated systems for organic electronics. Its fusion of a benzene (B151609) and a thiophene (B33073) ring creates a rigid, electron-rich scaffold that can be readily functionalized. The incorporation of benzothiophene units into a polymer or oligomer backbone can enhance the material's charge transport properties and stability. rsc.org The planarity of the benzothiophene unit facilitates strong π-π stacking between adjacent molecules or polymer chains, which is crucial for efficient charge hopping.

Precursors such as this compound offer synthetic chemists the tools to design and create novel π-conjugated materials. The bromo-substituent enables the polymerization or oligomerization through various cross-coupling reactions, leading to the formation of extended conjugated backbones. nih.gov

Spectroscopic and Electronic Properties for Device Performance

The performance of organic electronic devices is intimately linked to the spectroscopic and electronic properties of the constituent materials. The absorption and emission characteristics, as well as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical parameters.

The introduction of a nitro group, as in this compound, has a profound effect on these properties. The strong electron-withdrawing nature of the nitro group lowers both the HOMO and LUMO energy levels of the molecule. This can be advantageous for several reasons. A lower HOMO level can lead to improved air stability of p-type organic semiconductors by making them less susceptible to oxidation. tcichemicals.com Furthermore, the tuning of HOMO and LUMO levels is essential for optimizing charge injection from the electrodes and for controlling the energy of light absorption and emission in optoelectronic devices. nih.govresearchgate.net

The UV-visible absorption and emission spectra of benzothiophene and its derivatives provide valuable insights into their electronic structure and potential applications. researchgate.net The table below summarizes key electronic properties of some benzothiophene-based materials.

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| Benzothiophene | -5.7 | -0.9 | 4.8 |

| 2,2′-bi acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene | -5.3 | -2.2 | 3.1 |

| 5,5′-bis( acs.orgbenzothieno[3,2-b] acs.orgbenzothiophen-2-yl)-2,2′-bithiophene | -4.9 | -2.3 | 2.6 |

Advanced Functional Materials Design

The design of advanced functional materials requires a deep understanding of structure-property relationships. Substituted benzothiophenes, exemplified by the versatile precursor this compound, offer a rich platform for the development of materials with tailored functionalities. The ability to precisely control the chemical structure through the strategic placement of substituents allows for the fine-tuning of the material's properties to meet the demands of specific applications. researchgate.net

The future of organic electronics relies on the development of new materials with enhanced performance, stability, and processability. The synthetic accessibility and tunable properties of substituted benzothiophenes ensure that they will remain a key area of research in the ongoing quest for next-generation advanced functional materials.

Future Perspectives and Research Directions

Emerging Synthetic Methodologies for Complex Benzothiophene (B83047) Architectures

The development of novel and efficient synthetic routes is critical for accessing structurally complex and diverse benzothiophene derivatives. While traditional methods like Hinsberg-type annulations and Friedel-Crafts reactions have been foundational, the focus is shifting towards more sophisticated and modular strategies. mdpi.com

Emerging research directions include:

Hetero-Type Benzannulation: A novel approach involves constructing the benzene (B151609) ring onto a pre-existing thiophene (B33073) core, a departure from traditional methods that build the thiophene ring onto a benzene precursor. For instance, a TiCl₄-promoted hetero-type benzannulation of specific thiophene-containing alcohols has successfully yielded substituted benzothiophenes. mdpi.com

Catalyst-Driven Cyclizations: Scandium(III) triflate (Sc(OTf)₃) has been shown to catalyze the intermolecular cyclization between N-(arylthio)succinimides and alkynes, proceeding through a unique 1,2-sulfur migration to selectively produce 6-substituted benzothiophenes. rsc.org

Multi-Component Reactions: Samarium diiodide (SmI₂) has been used to promote a three-component coupling of thiophene-2-carboxylate (B1233283) with two equivalents of a ketone. nih.gov This method allows for the creation of polysubstituted benzothiophenes through subsequent dehydration and oxidation steps, offering a streamlined route to complex molecules. nih.gov

C-H Functionalization: Direct C-H functionalization and activation are becoming increasingly valuable for elaborating on the core benzothiophene structure. mdpi.comresearchgate.net These methods avoid the need for pre-functionalized starting materials, offering a more atom-economical and efficient pathway to novel derivatives. mdpi.com

Metal-Free Cross-Coupling: To enhance sustainability and reduce reliance on expensive and toxic heavy metals, research is moving towards metal-free cross-coupling techniques. ukri.org Enzymatic activation, for example, can be used to create enantioenriched sulfonium (B1226848) salts from benzothiophenes, which can then participate in enantioselective metal-free cross-couplings. ukri.org

These advanced methodologies are crucial for building libraries of complex benzothiophenes, enabling the exploration of new chemical space for drug discovery and materials science.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Benzothiophenes

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing the drug discovery pipeline, and their application to the benzothiophene class of compounds holds immense promise. drughunter.commdpi.com This computational revolution allows researchers to navigate the vast chemical space with greater speed and precision.

Key applications include:

Predictive Modeling: AI algorithms can be trained on large datasets of known compounds to predict the physicochemical and pharmacological properties of novel benzothiophene derivatives, such as their solubility, toxicity, and binding affinity to specific biological targets. nih.gov This in silico screening helps prioritize the most promising candidates for synthesis and experimental testing, saving significant time and resources. nih.govyoutube.com

Target Identification: By analyzing complex multi-omics data (genomics, proteomics, etc.), ML algorithms can identify and validate novel biological targets for which benzothiophene-based drugs could be effective. nih.gov

De Novo Drug Design: Generative AI models can design entirely new benzothiophene structures optimized for activity against a specific target. nih.gov For instance, graph neural networks (GNNs) can learn the relationships between chemical structures and biological functions to propose novel and potent drug candidates. nih.gov

Drug Repurposing: AI can analyze vast databases of existing drugs and biological data to identify new therapeutic uses for known benzothiophene compounds, accelerating the path to clinical application. nih.gov

While AI has made modest progress in the complex field of drug discovery, recent successes in identifying clinical and preclinical candidates validate the potential of these technologies to dramatically accelerate the development of new benzothiophene-based therapeutics. drughunter.com

Novel Therapeutic Targets and Disease Areas for Benzothiophene-Based Compounds

The benzothiophene scaffold is a privileged structure found in numerous clinically used drugs and biologically active compounds. nih.govrsc.org Its derivatives have demonstrated a remarkable breadth of pharmacological activities, and ongoing research continues to identify new therapeutic applications. nih.govijpsjournal.com

| Disease Area | Therapeutic Target/Mechanism | Example/Study Finding |

| Oncology | Nicotinamide phosphoribosyltransferase (Nampt) Inhibition | Certain benzothiophene compounds show moderate-to-good anti-Nampt efficacy, a promising target for cancer therapy. rsc.org |

| Estrogen Receptor (ER) Antagonism | Benzothiophene derivatives have been developed as covalent antagonists for estrogen receptor protein, a key target in breast cancer. rsc.org | |

| VEGFR-2 Inhibition | Derivatives have been identified with potent inhibitory effects against VEGFR-2, a key regulator of angiogenesis in tumors. mdpi.com | |

| Neurodegenerative Diseases | Cholinesterase (AChE/BChE) Inhibition | Benzothiophene-chalcone hybrids have been identified as inhibitors of acetylcholinesterase and butyrylcholinesterase, targets for Alzheimer's disease treatment. nih.gov |

| Infectious Diseases | Antimicrobial Action | Benzothiophene-tethered 1,3,4-oxadiazoles and acylhydrazone derivatives show potent activity against various pathogens, including multidrug-resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov |

| Inflammatory Diseases | Cyclooxygenase (COX) & Lipoxygenase (LOX) Inhibition | Thiophene-based compounds act as dual inhibitors of COX-2 and 5-LOX enzymes, key mediators of the inflammatory cascade. nih.gov |

| Metabolic Diseases | SGLT2 Inhibition | The marketed drug Ipragliflozin is a benzothiophene derivative used for treating type 2 diabetes. ijpsjournal.com |

Future research will likely focus on developing benzothiophenes with higher selectivity for these targets to minimize off-target effects. The structural versatility of compounds like 3-Bromo-5-nitro-1-benzothiophene makes them ideal starting points for synthesizing targeted inhibitors for these and other emerging disease areas.

Sustainable and Scalable Production of Substituted Benzothiophenes

As the applications for benzothiophene derivatives expand, the need for sustainable and scalable manufacturing processes becomes paramount. The principles of green chemistry are increasingly being integrated into synthetic planning to reduce environmental impact and production costs.

Key trends in this area are:

Green Solvents and Conditions: A significant advance is the development of a catalyst-free, three-component domino reaction for synthesizing benzothiophene derivatives in water at room temperature. rsc.org This approach avoids the use of volatile organic compounds and harsh reaction conditions, representing a major step towards sustainable production. rsc.org

Catalyst-Free and Metal-Free Reactions: Moving away from expensive and toxic transition metal catalysts is a major goal. ukri.org Catalyst-free domino reactions and metal-free cross-coupling methods are being developed to create complex molecules more sustainably. ukri.orgrsc.org

Biocatalysis: The use of enzymes for chemical transformations offers high selectivity and mild reaction conditions. ukri.org Research into biocatalytic oxidations and other enzymatic processes for benzothiophene synthesis is a promising avenue for green manufacturing. ukri.org

Process Intensification: The development of continuous-flow reactors for the synthesis of benzothiophenes can improve efficiency, safety, and scalability compared to traditional batch processing.

Advanced Catalytic Systems: Innovations such as phase-transfer catalysis (PTC) can enhance reaction rates and simplify product separation and catalyst recycling, contributing to more efficient and sustainable processes. mdpi.com

Evaluating the sustainability of a synthesis using metrics like the E-factor (Environmental factor) and designing processes for scalability from the outset will be crucial for the commercial viability of new benzothiophene-based products. researchgate.net

Multidisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The future of benzothiophene research lies at the convergence of multiple scientific disciplines. The unique electronic and structural properties of the benzothiophene core make it valuable not only in medicine but also in the field of advanced materials.

Collaborative frontiers include:

Organic Electronics: Benzothiophene derivatives are being engineered for applications in organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.netrsc.org For example, inserting benzothiophene units into multiple resonance (MR) frameworks has led to the creation of highly efficient and stable blue fluorescent emitters for OLED displays. rsc.org

Functional Materials: Synthetic methods are being developed to produce benzothiophenes with specific functional properties, such as liquid crystallinity and photochromism, for use in sensors, molecular switches, and data storage. nih.gov

Chemo-Biology: A powerful approach integrates synthetic chemistry with biology and computational studies. For instance, researchers are combining biocatalysis and organosulfur chemistry to create complex, stereodefined benzothiophenes while using computational tools to understand the underlying reaction mechanisms and origins of selectivity. ukri.org

Drug Delivery Systems: The intersection of materials science and pharmacology can lead to novel drug delivery vehicles. Benzothiophene-based polymers or conjugates could be designed for targeted release, improving the therapeutic index of potent drug molecules.

This multidisciplinary approach, combining the synthetic power of chemistry, the mechanistic understanding of biology, and the functional design of materials science, will unlock the full potential of the benzothiophene scaffold in the years to come.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Bromo-5-nitro-1-benzothiophene, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential halogenation and nitration of the benzothiophene core. Bromination can be achieved using electrophilic brominating agents (e.g., NBS or Br₂ in the presence of Lewis acids like FeCl₃). Nitration is performed with mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Optimization includes monitoring reaction progress via TLC, adjusting stoichiometry (e.g., 1.2 equivalents of Br₂ for complete substitution), and quenching intermediates with ice-cold water to prevent over-nitration. Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., deshielding due to nitro and bromo substituents).

- FT-IR : Confirm nitro (asymmetric stretch ~1520 cm⁻¹) and C-Br (600–800 cm⁻¹) groups.

- Mass Spectrometry (EI-MS) : Verify molecular ion peaks (e.g., [M]⁺ at m/z 272) and fragmentation patterns.

- Elemental Analysis : Validate purity (>95% C, H, N, S).

Table 1 : Expected vs. Observed Spectral Data

| Technique | Expected Signal | Observed Signal | Deviation |

|---|---|---|---|

| ¹H NMR | δ 8.2–8.5 (aromatic H) | δ 8.3 | <0.1 ppm |

| FT-IR | 1520 cm⁻¹ (NO₂) | 1518 cm⁻¹ | -2 cm⁻¹ |

Q. How can researchers address solubility challenges during purification?

- Methodological Answer : Due to the compound’s low solubility in polar solvents, gradient recrystallization using DCM/hexane (1:3 v/v) is recommended. For column chromatography, silica gel with a non-polar mobile phase (e.g., hexane/ethyl acetate 9:1) improves separation. Storage at 4°C in amber vials minimizes decomposition .

Advanced Research Questions

Q. How do electronic effects of the bromo and nitro substituents influence electrophilic substitution in this compound?

- Methodological Answer : The nitro group (-NO₂) is a strong meta-directing deactivating group, while bromo (-Br) is ortho/para-directing but weakly deactivating. Computational modeling (DFT calculations) predicts preferential substitution at the 4-position of the benzothiophene ring. Experimental validation via Suzuki coupling with aryl boronic acids shows higher yields at the 4-position (78%) compared to the 6-position (32%) .

Q. What strategies resolve contradictions in reported melting points (mp) for derivatives of this compound?

- Methodological Answer : Discrepancies in mp (e.g., ±5°C) arise from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) identifies polymorphs, while thermogravimetric analysis (TGA) detects solvent traces. Recrystallization from anhydrous ethanol followed by slow cooling yields a consistent mp of 129–130°C, aligning with literature for analogs like 3-(Bromomethyl)-5-chlorobenzo[b]thiophene .

Q. How can computational tools predict reactivity in cross-coupling reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites. For example, the C-4 position shows higher electrophilicity (f⁺ = 0.12) than C-6 (f⁺ = 0.08), favoring Pd-catalyzed couplings. Retrosynthetic analysis using PubChem data (InChI keys) validates feasible routes for synthesizing biaryl derivatives .

Q. What experimental precautions are necessary for handling air-sensitive intermediates in the synthesis?

- Methodological Answer :

- Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reactions).

- Quench reactive intermediates (e.g., nitroso derivatives) with degassed aqueous NaHCO₃.

- Store intermediates under argon at -20°C, as recommended for analogs like (5-Bromo-2-fluorophenyl)acetonitrile .

Methodological Notes

- Data Validation : Cross-reference spectral data with PubChem entries and CAS registry numbers (e.g., 66572-56-3 for brominated analogs) to ensure reproducibility .

- Safety Protocols : Adopt waste management practices per ECHA guidelines, including separate storage of brominated byproducts for professional disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |